Homologue of valganciclovir
Overview
Description
Valganciclovir is an antiviral medication used primarily for the treatment and prevention of cytomegalovirus (CMV) infections, especially in immunocompromised individuals. A homologue of valganciclovir refers to a compound with a similar structure but differing in certain aspects, such as the length of the carbon chain or functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valganciclovir homologues typically involves the modification of the valine ester group or the ganciclovir base structure. Common synthetic routes include:
Esterification: Reacting ganciclovir with various amino acids or their derivatives to form esters.
Alkylation: Introducing alkyl groups to modify the ganciclovir structure.
Reduction: Reducing specific functional groups to alter the compound's properties.
Industrial Production Methods: Industrial production of valganciclovir homologues involves large-scale chemical synthesis, purification, and quality control processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Valganciclovir homologues can undergo various chemical reactions, including:
Oxidation: Converting alcohols to ketones or aldehydes.
Reduction: Reducing ketones or aldehydes to alcohols.
Substitution: Replacing functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols.
Substitution: Generation of new compounds with altered functional groups.
Scientific Research Applications
Valganciclovir homologues have diverse applications in scientific research, including:
Chemistry: Studying the structure-activity relationships of antiviral compounds.
Biology: Investigating the mechanisms of viral replication and inhibition.
Medicine: Developing new antiviral drugs for the treatment of CMV and other viral infections.
Industry: Producing pharmaceuticals with improved bioavailability and efficacy.
Mechanism of Action
Valganciclovir homologues are compared with other antiviral compounds such as acyclovir, ganciclovir, and foscarnet. These compounds share similarities in their mechanisms of action but differ in their chemical structures and specific applications. Valganciclovir homologues are unique in their improved oral bioavailability and efficacy against CMV infections.
Comparison with Similar Compounds
Acyclovir: A nucleoside analogue used for herpes simplex virus infections.
Ganciclovir: A nucleoside analogue used for CMV infections.
Foscarnet: A non-nucleoside inhibitor of viral DNA polymerase.
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCUGHHGLKCBMT-AXDSSHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356932-88-1 | |
Record name | (2-((2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy)-3-hydroxypropyl) (2S)-2-amino-3-methylbutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356932881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQV7HPH0C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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